molecular formula C10H14ClNO3 B13297788 2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol

2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13297788
M. Wt: 231.67 g/mol
InChI Key: OUCSIZHYSGFMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, an amino group, and a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-hydroxybenzaldehyde.

    Formation of Intermediate: The aldehyde group of 2-chloro-6-hydroxybenzaldehyde is reacted with an appropriate amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Addition of Propane-1,3-diol: The final step involves the reaction of the amine with propane-1,3-diol under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol: Lacks the chloro substituent.

    2-{[(2-Chloro-4-hydroxyphenyl)methyl]amino}propane-1,3-diol: Has a different position of the hydroxyl group.

Uniqueness

    Chloro Substituent: The presence of the chloro group in 2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol can significantly influence its chemical reactivity and biological activity compared to similar compounds without the chloro group.

    Hydroxyl Group Position: The position of the hydroxyl group can affect the compound’s interaction with molecular targets and its overall properties.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

2-[(2-chloro-6-hydroxyphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H14ClNO3/c11-9-2-1-3-10(15)8(9)4-12-7(5-13)6-14/h1-3,7,12-15H,4-6H2

InChI Key

OUCSIZHYSGFMBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC(CO)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.